N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-10-6-5-9-14(16)20-18(23)17(22)19-12-11-15(21)13-7-3-2-4-8-13/h2-10,15,21H,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUEKOCHXPCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Formula: CHNO
- Molecular Weight: 274.32 g/mol
- Functional Groups: Hydroxy, methylthio, oxalamide
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the hydroxy group allows for hydrogen bonding, while the phenyl and methylthio groups may facilitate interactions with proteins and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors could lead to alterations in signal transduction pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that these compounds could scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this oxalamide can reduce pro-inflammatory cytokine levels, suggesting potential anti-inflammatory effects. This property could be beneficial for conditions such as arthritis and other inflammatory disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, making it a candidate for further investigation as an anti-cancer agent.
Case Studies
-
Study on Antioxidant Activity:
- Objective: To evaluate the antioxidant properties of the compound.
- Method: DPPH radical scavenging assay.
- Results: The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
-
Anti-inflammatory Study:
- Objective: Assess the impact on cytokine production.
- Method: ELISA assays measuring TNF-alpha and IL-6 levels.
- Results: A notable decrease in cytokine levels was observed, supporting its potential use in treating inflammatory diseases.
-
Cytotoxicity Assessment:
- Objective: Determine the effects on cancer cell lines (e.g., HeLa, MCF-7).
- Method: MTT assay.
- Results: IC50 values indicated that the compound selectively inhibited cancer cell proliferation without significantly affecting normal cell lines.
Table of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | ELISA | Reduced TNF-alpha and IL-6 levels |
| Cytotoxicity | MTT Assay | Selective inhibition of cancer cell lines |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Comparisons
(a) N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (Compound 3, )
- Substituents :
- N1: Benzyloxy group (aromatic ether).
- N2: 3-Phenylpropyl (similar to the target compound’s N1 group).
- Key Differences: The target compound’s N1 group includes a hydroxyl group, enhancing hydrophilicity compared to the benzyloxy group.
(b) N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, )
- Substituents :
- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic).
- N2: Pyridin-2-ylethyl (heterocyclic).
- Key Differences :
- The target compound lacks methoxy and pyridyl groups, which are critical for S336’s umami flavor activity.
- The methylthio group in the target may confer different receptor-binding properties compared to S336’s pyridine moiety.
(c) N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6, )
- Substituents :
- N1: Adamantyl (rigid, lipophilic bicyclic structure).
- N2: Benzyloxy.
- Key Differences :
- Adamantyl groups enhance lipophilicity and membrane permeability, whereas the target’s N1 group balances hydrophilicity (hydroxyl) and lipophilicity (phenylpropyl).
Physicochemical Properties
- Hydroxy Group Impact : The hydroxyl group in the target compound improves aqueous solubility compared to purely lipophilic analogs (e.g., adamantyl derivatives).
- Methylthio vs.
Q & A
Q. What are the recommended synthetic routes for N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, typically starting with the preparation of hydroxy-phenylpropyl and methylthio-phenyl intermediates. Key steps include coupling via oxalyl chloride or activated esters under inert conditions (argon/nitrogen). Optimization involves varying solvents (e.g., DCM, THF), temperatures (0°C to reflux), and catalysts (e.g., DMAP). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/acetonitrile) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Confirms proton/carbon environments, including hydroxy (-OH) and methylthio (-SMe) groups.
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS or MALDI-TOF).
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, -OH stretch at ~3300 cm⁻¹).
- HPLC : Assesses purity (>98% for biological assays) .
Q. How do the hydroxy and methylthio functional groups influence the compound's reactivity and solubility?
The hydroxy group participates in hydrogen bonding (affecting crystallinity) and can undergo acetylation or oxidation. The methylthio group is susceptible to oxidation (forming sulfoxide/sulfone derivatives) and influences lipophilicity (LogP ~2.5-3.0). Solubility in aqueous buffers is limited but can be enhanced with co-solvents like DMSO or cyclodextrins .
Q. What purification methods are most effective for isolating this compound post-synthesis?
- Column Chromatography : Silica gel with hexane/ethyl acetate gradient elution.
- Recrystallization : Ethanol or acetonitrile for high-purity crystals.
- Preparative HPLC : For challenging separations (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound’s stability assessed under standard laboratory storage conditions?
Stability is evaluated via accelerated degradation studies (40°C/75% RH over 4 weeks) with periodic HPLC analysis. Lyophilization or storage in amber vials under inert gas (argon) minimizes oxidative/hydrolytic degradation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s biological activity across different assay systems?
Standardize assay protocols (e.g., cell line selection, serum-free media) and validate compound purity via HPLC. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to cross-verify results. Dose-response curves (IC50/EC50) and statistical meta-analysis can identify outliers .
Q. How can computational chemistry predict the compound’s binding modes with target enzymes or receptors?
- Molecular Docking (AutoDock/Vina) : Models interactions with active sites (e.g., hydrogen bonding with oxalamide moiety).
- Molecular Dynamics (GROMACS) : Simulates binding stability under physiological conditions.
- QSAR Models : Correlate substituent effects (e.g., methylthio vs. sulfone) with activity trends .
Q. What experimental setups are recommended for studying hydrolysis kinetics under physiological conditions?
Use phosphate buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Pseudo-first-order kinetics (excess buffer) determine rate constants. Activation energy (Ea) is calculated via Arrhenius plots (20–50°C) to predict shelf-life .
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) inform formulation development?
- DSC : Identifies melting points (Tm ~180–200°C) and polymorphic transitions.
- TGA : Assesses thermal stability (decomposition onset >200°C). Data guide excipient selection (e.g., stabilizers for amorphous dispersions) .
Q. What in vitro/in vivo models validate the compound’s neuroprotective or anticancer potential?
- In Vitro : Primary neuron cultures (OGD/R model for ischemia) or cancer cell lines (MTT assay).
- In Vivo : Rodent models (e.g., middle cerebral artery occlusion for neuroprotection, xenografts for oncology).
Pharmacokinetic studies (plasma half-life, brain penetration) are critical for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
